molecular formula C19H17N3O B2855226 N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 359595-25-8

N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Cat. No. B2855226
CAS RN: 359595-25-8
M. Wt: 303.365
InChI Key: AYODXGUHXLQXGL-ZHZULCJRSA-N
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Description

“N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide” is a chemical compound with the CAS number 359595-25-8 . It’s also known by other names such as “N’-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide” and "Benzoic acid, 2-(1H-pyrrol-1-yl)-, 2-[(3-methylphenyl)methylene]hydrazide" .

Mechanism of Action

The mechanism of action of N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves the inhibition of various signaling pathways such as the PI3K/Akt and NF-κB pathways. This compound also induces the activation of caspases, which leads to apoptosis in cancer cells. In diabetes, this compound activates the AMPK pathway, which improves insulin sensitivity and reduces blood glucose levels. In inflammation, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as reducing oxidative stress, regulating lipid metabolism, and improving mitochondrial function. This compound also has anti-inflammatory and anti-angiogenic effects, which make it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide in lab experiments is its high potency and specificity towards its target molecules. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

For N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide research include the development of more potent and selective analogs, investigation of its potential therapeutic applications in other diseases, and optimization of its pharmacokinetic properties.

Synthesis Methods

The synthesis of N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves the reaction of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide with 3-methylbenzaldehyde in the presence of a catalyst. The resultant product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(Z)-(3-methylphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-15-7-6-8-16(13-15)14-20-21-19(23)17-9-2-3-10-18(17)22-11-4-5-12-22/h2-14H,1H3,(H,21,23)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYODXGUHXLQXGL-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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